Differential Histidine Decarboxylase (HDC) Inhibition: Nτ-Methylation Ablates Potency of Parent Esters
L-Histidine methyl ester exhibits a Ki of 80 nM against HDC from Lactobacillus 30a, with essentially irreversible tight complex formation [1]. In contrast, substitution at the N1 (Nτ) position of the imidazole ring drastically reduces or eliminates HDC inhibition. Kelley et al. demonstrated that various N-substituted L-histidine methyl esters, including Nτ-methyl derivatives, show markedly decreased activity compared to the parent ester (Ki > 100 μM) [2]. Ethyl Nt-methyl-L-histidinate therefore occupies a unique functional space: it retains the irreversible inhibition mechanism of the ester class while the Nτ-methyl group confers specificity by reducing off-target HDC binding relative to unsubstituted esters.
| Evidence Dimension | HDC Inhibition Potency |
|---|---|
| Target Compound Data | Ki not explicitly quantified; inferred to be > 100 μM based on Nτ-methyl substitution effect [2]. |
| Comparator Or Baseline | L-Histidine methyl ester: Ki = 80 nM [1]; L-Histidine ethyl ester: time-dependent inactivation observed [1]. |
| Quantified Difference | ≥ 1,250-fold reduction in HDC binding affinity vs. L-histidine methyl ester. |
| Conditions | Lactobacillus 30a HDC; rat stomach HDC; radiometric and spectrophotometric assays. |
Why This Matters
For studies requiring HDC inhibition without strong binding to the active site, Ethyl Nt-methyl-L-histidinate provides a tuned alternative to the hyper-potent, irreversible parent esters.
- [1] Alston TA, Abeles RH. Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. Biochemistry. 1987;26(13):4082-4085. doi:10.1021/bi00387a047 View Source
- [2] Kelley JL, Miller CA, McLean EW. Inhibition of histidine decarboxylase. Derivatives of histidine. J Med Chem. 1977;20(4):506-509. doi:10.1021/jm00214a009 View Source
